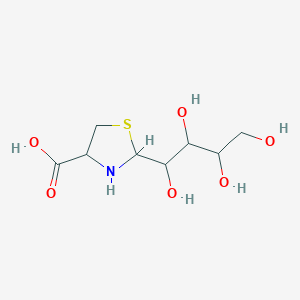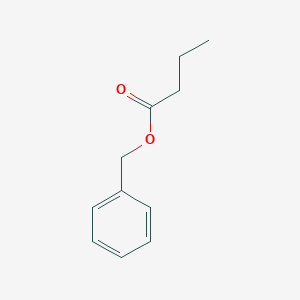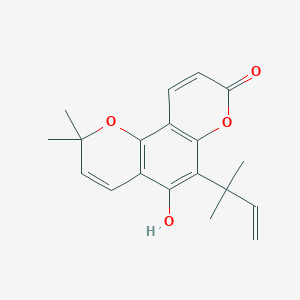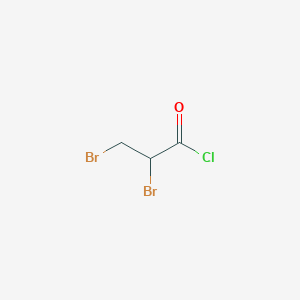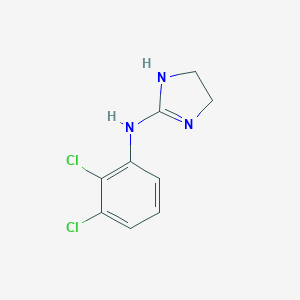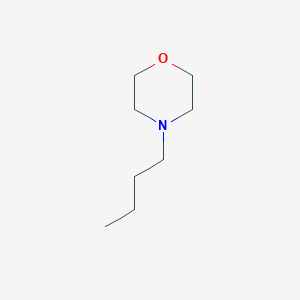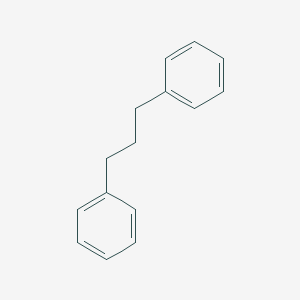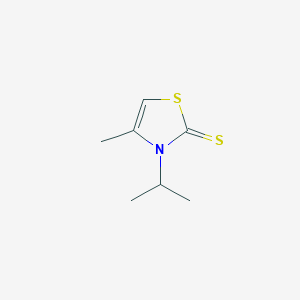
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) have been extensively studied. In vitro studies have shown that the compound has anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has also been shown to regulate plant growth and act as a pesticide. In vivo studies have demonstrated the compound's ability to reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the underlying mechanisms of various diseases and biological processes. However, the compound's low solubility in water and other solvents can pose a challenge in some experiments. Its potential toxicity also needs to be considered when working with the compound.
Future Directions
There are several potential future directions for research on 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI). One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide. In materials science, the compound's unique properties can be further explored for the development of novel materials with specific applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
In conclusion, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the compound's potential and to address its limitations.
Synthesis Methods
The synthesis of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-4-methylthiazole with isopropyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall reaction mechanism remains the same.
Scientific Research Applications
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has shown promising results as an anti-inflammatory and anticancer agent. It has also been explored for its antimicrobial and antifungal properties. In agriculture, the compound has been tested as a plant growth regulator and a pesticide. In materials science, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
16486-32-1 |
|---|---|
Product Name |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
Molecular Formula |
C7H11NS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5(2)8-6(3)4-10-7(8)9/h4-5H,1-3H3 |
InChI Key |
GZKMBLWVILJUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C(C)C |
Canonical SMILES |
CC1=CSC(=S)N1C(C)C |
synonyms |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



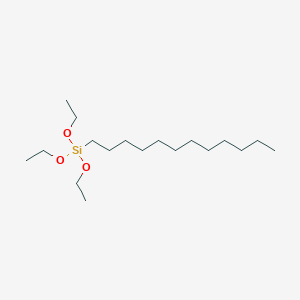
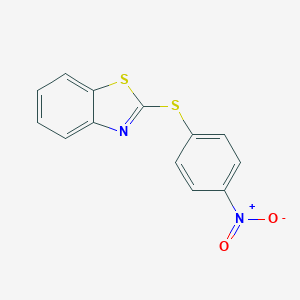
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
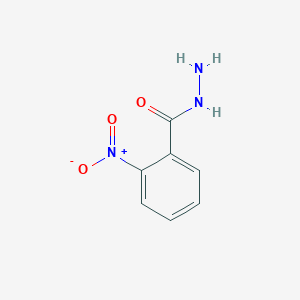

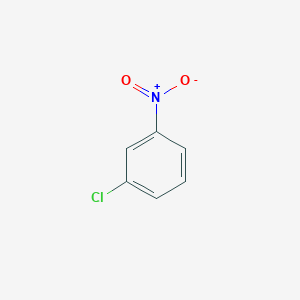
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
